FGFR4 Kinase Inhibition Potency: 3-(2H-1,3-Benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide Exhibits an IC₅₀ of 43 nM in a Caliper Mobility Shift Assay
In a BindingDB entry corresponding to this compound (monomer ID cross-referenced to the InChI key ZHQCBVWJFJZSEQ-UHFFFAOYSA-N), 3-(2H-1,3-benzodioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide demonstrated an IC₅₀ value of 43 nM against recombinant His-tagged human FGFR4 kinase domain (residues 781–1338) expressed in insect cells, using a caliper mobility shift assay with a 1-hour incubation [1]. This places it in the moderately potent range relative to known FGFR4 inhibitors such as FGF401 (IC₅₀ = 1.1 nM) and erdafitinib (pIC₅₀ = 8.25, corresponding to IC₅₀ ≈ 5.7 nM) [2][3]. No head-to-head comparison data are available for the closest structural analogs (e.g., N-cycloheptyl or N-methyl derivatives).
| Evidence Dimension | FGFR4 kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | FGF401 (IC₅₀ = 1.1 nM); Erdafitinib (IC₅₀ ≈ 5.7 nM) |
| Quantified Difference | Target compound is ~39-fold less potent than FGF401; ~7.5-fold less potent than erdafitinib |
| Conditions | Recombinant His-tagged human FGFR4 (781–1338 residues), insect cell expression, caliper mobility shift assay, 1 h incubation |
Why This Matters
This quantitative potency data allows researchers to gauge whether this compound's FGFR4 inhibitory activity falls within a functional range relevant to their assay context before procurement.
- [1] BindingDB. Affinity data for monomer linked to InChI key ZHQCBVWJFJZSEQ-UHFFFAOYSA-N: IC₅₀ = 43 nM (FGFR4). http://bdb8.ucsd.edu View Source
- [2] Weiss, A. et al. (2019) ‘FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer’, Molecular Cancer Therapeutics, 18(12), pp. 2194–2204. doi:10.1158/1535-7163.MCT-19-0336. View Source
- [3] AmBeed. Erdafitinib (JNJ-42756493) FGFR inhibitor profile. https://www.ambeed.cn View Source
